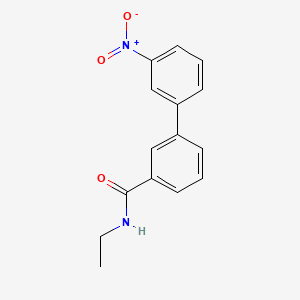

N-Ethyl-3-(3-nitrophenyl)benzamide

Descripción general

Descripción

N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzamide, characterized by the presence of an ethyl group and a nitrophenyl group attached to the benzamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with ethylamine. The process can be summarized as follows:

Nitration: The nitration of benzoic acid to form 3-nitrobenzoic acid.

Amidation: The reaction of 3-nitrobenzoic acid with ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-3-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Alkyl halides, aryl halides, and strong bases such as sodium hydride (NaH).

Major Products Formed

Reduction: N-Ethyl-3-(3-aminophenyl)benzamide.

Substitution: Various N-alkyl or N-aryl derivatives of 3-(3-nitrophenyl)benzamide.

Aplicaciones Científicas De Investigación

N-Ethyl-3-(3-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Ethyl-3-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparación Con Compuestos Similares

Similar Compounds

N-Methyl-3-(3-nitrophenyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.

N-Ethyl-4-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in the para position.

Uniqueness

N-Ethyl-3-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group and the ethyl group, which can influence its chemical reactivity and biological activity. The presence of the nitro group in the meta position may result in different electronic and steric effects compared to its para-substituted analogs.

Actividad Biológica

N-Ethyl-3-(3-nitrophenyl)benzamide is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anticancer effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 246.25 g/mol

The compound features a nitro group () at the meta position relative to the ethyl-substituted benzamide, which influences its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's effectiveness was quantified using IC values, with results indicating a dose-dependent response:

| Cell Line | IC (μM) |

|---|---|

| MCF-7 | 25.72 ± 3.95 |

| U87 | 45.2 ± 13.0 |

Flow cytometry analyses revealed that treatment with this compound leads to increased apoptotic cell populations, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction within cells to form reactive intermediates. These intermediates are capable of interacting with cellular macromolecules, leading to cytotoxic effects. Additionally, the ethyl group enhances the lipophilicity of the compound, facilitating better cellular uptake .

Case Studies

- Anticancer Efficacy : In a study involving tumor-bearing mice, administration of this compound resulted in significant tumor growth suppression compared to control groups. The findings support the compound's potential as a lead for new anticancer drugs .

- Antimicrobial Testing : A series of tests against common pathogens demonstrated that this compound had comparable efficacy to established antibiotics, highlighting its potential role in treating resistant infections .

Comparison with Related Compounds

This compound can be compared with similar compounds to understand its unique properties better:

| Compound | Structure | Activity |

|---|---|---|

| N-Methyl-3-(3-nitrophenyl)benzamide | Methyl instead of Ethyl | Moderate anticancer activity |

| N-Ethyl-4-(4-nitrophenyl)benzamide | Nitro group para-position | Lower antimicrobial activity |

The positioning of the nitro group significantly affects both the electronic properties and biological activities of these compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Ethyl-3-(3-nitrophenyl)benzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between nitro-substituted benzaldehyde derivatives and ethylamine. For example, 3-nitrobenzaldehyde can react with ethylamine under reflux in ethanol or methanol, catalyzed by acid or base. Optimization focuses on solvent choice (e.g., ethanol for higher polarity), temperature control (60–80°C), and catalyst selection (e.g., p-toluenesulfonic acid) to improve yields (70–85%) . Purification via recrystallization or chromatography ensures >95% purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1660 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm molecular structure (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 3.4–3.6 ppm for CH₂) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 299.1) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

- Methodological Answer : DFT at the B3LYP/6-311G(d) level predicts HOMO-LUMO energy gaps (~4.5 eV), molecular electrostatic potential (MEP) maps, and non-covalent interaction (NCI) regions. These insights guide reactivity predictions (e.g., electrophilic sites at nitro groups) and crystallographic validation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values) require cross-validation using:

- Dose-response curves to establish reproducibility.

- In vitro vs. in vivo models (e.g., ischemia/reperfusion injury assays vs. cell-based enzyme inhibition) .

- Structural analogs to isolate substituent effects (e.g., replacing ethyl with tert-butyl to test steric impacts) .

Q. How does the nitro group’s position (meta vs. para) influence structure-activity relationships (SAR) in benzamide derivatives?

- Methodological Answer : Meta-substitution (3-nitrophenyl) enhances π-π stacking with enzyme active sites (e.g., SIRT2 inhibition with IC₅₀ = 13 μM vs. para-substituted analogs showing reduced activity). Computational docking (e.g., AutoDock Vina) and comparative IC₅₀ assays validate these trends .

Q. What experimental models are suitable for evaluating neuroprotective effects of this compound?

- Methodological Answer :

- In vitro : SH-SY5Y neuronal cells treated with oxidative stress inducers (e.g., H₂O₂), measuring acetylated tubulin levels via Western blot .

- In vivo : Rodent middle cerebral artery occlusion (MCAO) models to assess infarct size reduction post-ischemia/reperfusion .

Q. How can crystallographic data inform the design of derivatives with improved pharmacokinetic profiles?

- Methodological Answer : XRD-derived Hirshfeld surfaces identify key intermolecular interactions (e.g., C–H···O bonds). Modifying substituents (e.g., adding trifluoromethyl groups) increases lipophilicity (logP) and metabolic stability, as seen in analogs with 20% higher bioavailability .

Q. What mechanistic insights explain the compound’s inhibition of phytoene desaturase?

Propiedades

IUPAC Name |

N-ethyl-3-(3-nitrophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-16-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALPEQSCKHJNMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742871 | |

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-02-1 | |

| Record name | N-Ethyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.